N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, also known as MMB, is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. MMB is a benzamide derivative and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike the well-established protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These esters play a crucial role in constructing complex organic molecules.
- The catalytic protodeboronation of pinacol boronic esters enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing this process with a Matteson–CH₂–homologation, researchers achieve a valuable but previously unknown reaction pathway. This hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol . This finding opens up new possibilities for selective alkene functionalization.
- The same protodeboronation strategy was employed in the formal total synthesis of specific natural products:
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Natural Product Synthesis
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-8-17-15(18-11)21-13-5-3-12(4-6-13)14(19)16-9-10-20-2/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWUKBKRCOUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.